3-chloro-4-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2S/c1-14-9-10-17(12-18(14)19)24(22,23)20-13-16-8-5-11-21(16)15-6-3-2-4-7-15/h2-4,6-7,9-10,12,16,20H,5,8,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIPFIHILFPRSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCN2C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the sulfonation of 3-chloro-4-methylbenzenesulfonyl chloride, followed by the introduction of the pyrrolidine moiety through nucleophilic substitution. The reaction conditions often require the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
3-chloro-4-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-chloro-4-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide exerts its effects involves the inhibition of specific enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By binding to the active site of these enzymes, the compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Derivatives
Structural Analogues and Substituent Effects
The activity and solubility of sulfonamides are highly dependent on substituent position and electronic properties. Below is a comparison with key analogs from literature:
Key Observations:
Substituent Position and Activity: Para-substituted derivatives (e.g., 1c with OCH₃) exhibit higher COX-2 inhibition than meta-substituted analogs . The target compound’s 3-chloro and 4-methyl groups may reduce activity compared to para-substituted analogs but enhance selectivity for other targets (e.g., kinases or carbonic anhydrases). Electron-withdrawing groups (e.g., NO₂ in 2-(4-nitrophenyl)-quinazolinone) generally lower activity compared to electron-donating groups (e.g., OCH₃) .
Quinazolinone-containing analogs (e.g., 1c) show moderate COX-2 inhibition but suffer from solubility limitations, a challenge likely exacerbated in the target compound due to its lipophilic pyrrolidine group .
Physicochemical Properties
- Solubility : Sulfonamides like sulfamerazine and sulfamethazine exhibit solubility highly dependent on solvent systems (e.g., alcohol-water mixtures) . The target compound’s chloro-methyl substituents and rigid pyrrolidine ring may further reduce aqueous solubility, necessitating formulation strategies such as co-solvents or prodrug approaches.
- Synthetic Accessibility: The synthesis of complex sulfonamides often involves multi-step routes, such as hydrazinolysis (e.g., compound 8) or cyclization reactions (e.g., compound 10) . The target compound’s pyrrolidine linker likely requires specialized reagents or catalysts, as seen in palladium-mediated couplings for similar structures .
Hypothetical Pharmacological Profile
While direct activity data for the target compound is unavailable, structural parallels suggest:
- COX-2 Inhibition Potential: Lower than para-OCH₃ analogs (e.g., 1c) due to meta-chloro substitution but possibly higher than unsubstituted sulfonamides .
- Off-Target Effects : The pyrrolidine moiety may confer affinity for aminergic receptors (e.g., serotonin or dopamine transporters), a feature absent in simpler analogs .
Biological Activity
3-chloro-4-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide, commonly referred to as a sulfonamide compound, exhibits significant biological activity due to its unique chemical structure. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key properties include:
- Molecular Weight : 364.9 g/mol
- CAS Number : 1705093-05-5
- Functional Groups : Sulfonamide group, chloro substituent, and a pyrrolidine moiety.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonamide group can mimic para-amino benzoic acid (PABA), inhibiting bacterial dihydropteroate synthase, crucial for folate synthesis in bacteria.
- Receptor Modulation : The compound may interact with specific receptors involved in neurotransmission due to the presence of the phenylpyrrolidine moiety, which is similar to known psychoactive compounds.
Antimicrobial Activity
Research has demonstrated that sulfonamides possess broad-spectrum antimicrobial properties. The compound's structural similarity to existing sulfonamides suggests potential effectiveness against various bacterial strains.
Antitumor Activity
Studies indicate that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines. For instance, a related compound was shown to induce apoptosis in breast cancer cells through the modulation of the cell cycle and activation of caspases .
Case Studies
A notable study evaluated the biological activity of various sulfonamide derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting effective antibacterial properties.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
Toxicological Profile
The safety profile of sulfonamides is critical for their therapeutic applications. Toxicological assessments suggest that while most sulfonamides are well-tolerated, hypersensitivity reactions can occur in some individuals. Long-term studies are necessary to evaluate chronic exposure effects.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 3-chloro-4-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide, and how can reaction conditions be optimized?
- Synthesis Steps :
Sulfonylation : React 3-chloro-4-methylbenzenesulfonyl chloride with (1-phenylpyrrolidin-2-yl)methanamine in a polar aprotic solvent (e.g., DCM or THF) under nitrogen.
Coupling Reactions : Use coupling agents like EDCI or HOBt to facilitate amide bond formation.
Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (40–60°C), solvent polarity, and stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) to maximize yield (typically 60–75%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Assign peaks for the sulfonamide NH (~10.5 ppm), pyrrolidine methylene protons (δ 2.5–3.5 ppm), and aromatic protons (δ 6.8–7.6 ppm).
- HRMS : Confirm molecular ion [M+H]+ with <5 ppm error.
- FT-IR : Identify sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) .
Q. How can researchers design biological assays to evaluate this compound’s activity?
- Target Selection : Prioritize enzymes/receptors with known sulfonamide interactions (e.g., carbonic anhydrase, kinases).
- Assay Types :
- Enzyme Inhibition : Measure IC50 via fluorescence-based assays (e.g., CA-II inhibition using 4-nitrophenyl acetate hydrolysis).
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Crystallization : Grow single crystals via vapor diffusion (solvent: DMSO/water) at 4°C.
- Data Collection : Use a synchrotron source (λ = 0.9–1.0 Å) for high-resolution data.
- Refinement : Apply SHELXL for structure solution, leveraging restraints for flexible pyrrolidine and sulfonamide groups .
- Example Data :
| Parameter | Value |
|---|---|
| Space Group | P21/c |
| R-factor | <0.05 |
| Resolution | 1.2 Å |
Q. What strategies address contradictions in biological activity data across studies?
- Source Analysis : Compare assay conditions (pH, temperature, co-solvents) that may alter binding.
- Metabolic Stability : Test liver microsome stability (e.g., rat/human CYP450 isoforms) to rule out rapid degradation.
- Computational Modeling : Perform molecular dynamics simulations (AMBER/CHARMM) to assess target binding pose variations .
Q. How can reaction pathways be optimized for derivative synthesis?
- Functionalization :
- Chlorination : Use POCl3/PCl5 to introduce additional Cl substituents.
- Pyrrolidine Modifications : Alkylate the pyrrolidine nitrogen with propargyl bromide for click chemistry applications.
- Yield Optimization : Screen catalysts (e.g., Pd/C for cross-coupling) and solvents (DMF for polar intermediates) .
Methodological Challenges and Solutions
Q. What are common pitfalls in synthesizing the pyrrolidine-sulfonamide scaffold?
- Challenge : Epimerization at the pyrrolidine chiral center during synthesis.
- Solution : Use low-temperature reactions (<0°C) and chiral auxiliaries (e.g., Evans oxazolidinones) .
Q. How can researchers validate the compound’s selectivity across related biological targets?
- Panel Screening : Test against a broad panel of 50+ kinases or GPCRs at 10 µM.
- Counter-Screens : Use CRISPR-edited cell lines to knock out putative targets and confirm on-/off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
